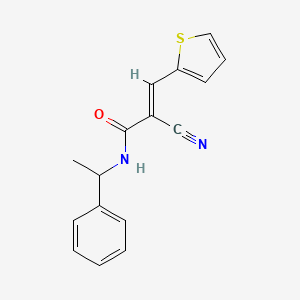

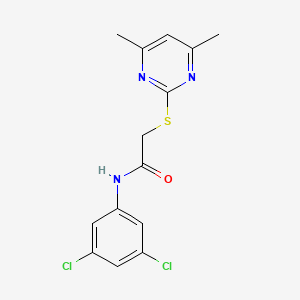

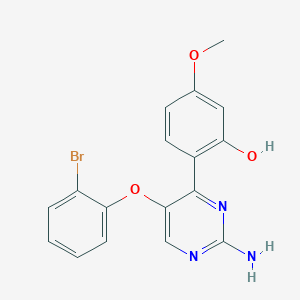

(2E)-2-cyano-N-(1-phenylethyl)-3-(thiophen-2-yl)prop-2-enamide

説明

(2E)-2-cyano-N-(1-phenylethyl)-3-(thiophen-2-yl)prop-2-enamide, commonly known as PCTPE, is a novel small molecule compound that has recently been the focus of a number of scientific studies. It is a synthetic organic compound with a unique structure consisting of a thiophene ring, a cyano group, and an ethyl group. PCTPE has been found to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.

科学的研究の応用

Deracemization via Continuous Flow Kinetic Resolution

In another approach, continuous flow kinetic resolution was applied to racemic α-PEA (α-phenylethyl acetate) using CALB immobilized on acrylic resin (Novozyme 435) and ethyl acetate as the acylating reagent. This method achieved high enantiomeric excesses .

Ferroelectric Hybrid Organic–Inorganic Perovskites

Zeng et al. synthesized homochiral lead–iodide perovskite ferroelectrics by introducing a methyl group and chiral site into the organic cation of the parent compound. Specifically, they created [®-N-(1-phenylethyl)ethane-1,2-diaminium]PbI4 and [(S)-N-(1-phenylethyl)ethane-1,2-diaminium]PbI4 .

作用機序

Target of Action

Compounds with similar structures, such as phenylethylamine derivatives, have been known to interact with neurotransmission pathways, making them attractive for the treatment of neurodegenerative disorders .

Mode of Action

Similar compounds, such as phenylethylamine, are known to form stable ammonium salts and imines . This suggests that (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide might interact with its targets in a similar manner.

Biochemical Pathways

Phenylethylamine, a compound with a similar structure, is known to be involved in various metabolic pathways, including nitrogen metabolism and nicotinate and nicotinamide metabolism . Therefore, it is possible that (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide may affect similar pathways.

Pharmacokinetics

Similar compounds, such as etomidate, have been studied for their pharmacokinetic properties . These studies could provide a basis for understanding the potential ADME properties of (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide.

Result of Action

Similar compounds, such as phenylethylamine derivatives, have been associated with neuropharmacological potential . This suggests that (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide might have similar effects.

特性

IUPAC Name |

(E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-12(13-6-3-2-4-7-13)18-16(19)14(11-17)10-15-8-5-9-20-15/h2-10,12H,1H3,(H,18,19)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYUDKODAODTBH-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329592 | |

| Record name | (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

365442-91-7 | |

| Record name | (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-N-(1-PHENYLETHYL)-3-(2-THIENYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2590817.png)

![2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2590820.png)

![Tert-butyl 3-[2-oxo-4-(prop-2-enoylamino)pyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B2590823.png)

![9-(4-ethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid](/img/structure/B2590838.png)

![2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2590839.png)